molecular formula C16H16ClN3O4S B2519644 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene CAS No. 1024298-87-0

4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene

Cat. No.: B2519644
CAS No.: 1024298-87-0
M. Wt: 381.83
InChI Key: NFQAKTVSSWBRIP-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene is a sulfonamide derivative featuring a benzene ring substituted with chlorine and nitro groups at positions 4 and 2, respectively, and a 4-phenylpiperazinyl sulfonyl moiety at position 1. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity. Crystallographic characterization of such compounds often employs programs like SHELXL, a widely used tool for small-molecule refinement .

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c17-13-6-7-16(15(12-13)20(21)22)25(23,24)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQAKTVSSWBRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the nitration of a chlorobenzene derivative to introduce the nitro group. This is followed by sulfonylation with a phenylpiperazine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 4-amino-2-chloro-1-((4-phenylpiperazinyl)sulfonyl)benzene.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene serves as an important intermediate for synthesizing more complex organic molecules. Its ability to participate in substitution reactions allows for the development of novel compounds with tailored properties.

Research has indicated that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains .
  • Anticancer Potential : The compound has been explored for its anticancer properties, demonstrating cytotoxic effects against several human cancer cell lines, including those associated with breast and colon cancers .

Pharmaceutical Applications

The unique structural features of this compound make it a candidate for drug development. Its interactions with biological targets suggest potential use in treating diseases such as metabolic syndrome, type 2 diabetes, and certain central nervous system disorders like Alzheimer's disease .

Case Studies

StudyFocusFindings
Biological Activity Assessment Evaluated antimicrobial effects against mycobacterial strainsShowed comparable activity to standard antibiotics like isoniazid and ciprofloxacin
Anticancer Evaluation Investigated cytotoxic effects on human cancer cell linesDemonstrated significant apoptotic effects in breast and cervical cancer cells
Drug Development Research Explored potential applications in CNS disordersSuggested efficacy in inhibiting pathways related to cognitive decline

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene with structurally or functionally related compounds, emphasizing substituent effects, applications, and bioactivity:

Compound Name Molecular Features Key Applications Biological/Chemical Properties References
This compound - Benzene core with -Cl (C4), -NO₂ (C2), -SO₂-N-(4-phenylpiperazinyl) (C1) Potential anticonvulsant/neuropharmacological agent (inferred) Enhanced solubility due to piperazinyl group; nitro group may confer redox activity or receptor binding.
Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene) - Benzene core with -Cl (C1, C2, C4), -SO₂-(4-chlorophenyl) (C5) Acaricide (agrochemical) High lipophilicity due to multiple Cl groups; sulfone group stabilizes interaction with pest targets.
N-(4-(Benzothiazole-2-yl)phenyl) substituted benzene sulfonamides - Benzene sulfonamide linked to benzothiazole via phenyl ring; variable substituents Anticonvulsant agents Neurotoxicity screening shows variable efficacy; computational studies suggest sulfonamide-benzothiazole synergy.
Fluorinated sulfonyl ethenyl benzene derivatives (e.g., 86525-51-1) - Benzene with -SO₂-CF₂-CF₂-CF₃ chains and ethenyl groups Industrial surfactants/materials High thermal/chemical stability; fluorinated chains enhance hydrophobicity and corrosion resistance.

Key Observations:

Substituent Effects on Bioactivity: The piperazinyl group in the target compound likely improves water solubility compared to Tetradifon’s fully chlorinated structure, making it more suitable for pharmaceutical applications .

Agrochemical vs. Pharmaceutical Utility :

  • Tetradifon’s chlorine-rich structure optimizes it for pesticidal activity by disrupting pest nervous systems , whereas the target compound’s piperazinyl and nitro groups align with anticonvulsant sulfonamides reported in neuropharmacological studies .

Structural Complexity and Synthesis :

  • The target compound’s synthesis likely parallels methods for N-(4-(benzothiazole-2-yl)phenyl) sulfonamides , where sulfonyl chlorides react with amines under controlled conditions . Fluorinated analogs (e.g., 86525-51-1) require specialized fluorination steps, limiting their pharmacological relevance .

Its bioactivity may be extrapolated from structural analogs.

Q & A

Basic: What are the key considerations in designing a synthesis route for 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene?

Answer:
The synthesis typically involves multi-step reactions:

Sulfonylation : Coupling the piperazine moiety to the benzene ring via sulfonyl chloride intermediates.

Nitration : Introducing the nitro group at the ortho position, requiring controlled conditions (e.g., mixed acid systems) to avoid over-nitration.

Chlorination : Electrophilic substitution at the para position using chlorinating agents like Cl₂/FeCl₃.
Critical factors :

  • Protecting groups : Use of temporary protecting groups (e.g., Boc) for amine functionalities to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for sulfonylation and coupling steps .
  • Purification : Column chromatography or recrystallization to isolate intermediates with >95% purity .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) and confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 436.08) and fragmentation patterns to distinguish regioisomers .
  • IR Spectroscopy : Detect sulfonyl (S=O stretch at ~1350 cm⁻¹) and nitro (N-O stretch at ~1520 cm⁻¹) functional groups .

Advanced: How can reaction yields be optimized for the nitro group introduction?

Answer:

  • Temperature control : Nitration at 0–5°C minimizes byproducts (e.g., dinitro derivatives) .
  • Electrophile directing : The sulfonyl group acts as a meta-director, but steric effects from the piperazine ring may alter regioselectivity. Computational modeling (DFT) predicts electron density maps to optimize positioning .
  • Monitoring : Real-time HPLC tracks nitro-intermediate formation; yields >80% achievable with stoichiometric HNO₃/H₂SO₄ .

Advanced: How to resolve contradictions in biological activity data between this compound and its analogs?

Answer:

  • Structural benchmarking : Compare with analogs like (4-Fluorophenyl)(piperazinyl)methanone () to identify activity cliffs.
  • Dose-response studies : Use IC₅₀ values in enzyme assays (e.g., kinase inhibition) to quantify potency differences .
  • SAR analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with logP and binding affinity via QSAR models .

Basic: What are common impurities in the final product, and how are they analyzed?

Answer:

  • Byproducts : Unreacted starting materials (e.g., phenylpiperazine), regioisomers (e.g., 3-nitro derivatives).
  • Analytical methods :
    • HPLC-DAD : Quantify impurities using C18 columns and acetonitrile/water gradients .
    • TLC : Rapid screening with silica gel plates (Rf ~0.4 for target compound) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?

Answer:

  • Docking studies : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .
  • DFT calculations : Optimize transition states for SNAr reactions at the chloro position; Fukui indices identify electrophilic sites .
  • MD simulations : Assess solvation effects on sulfonyl group stability in aqueous environments .

Basic: How to validate the purity of intermediates during synthesis?

Answer:

  • Melting point analysis : Sharp melting points (±2°C) indicate homogeneity (e.g., nitro-intermediate mp ~120°C) .
  • Elemental analysis : Match C, H, N, S percentages to theoretical values (e.g., C: 52.3%, H: 4.1%) .

Advanced: What strategies elucidate reaction mechanisms for sulfonyl-piperazine coupling?

Answer:

  • Kinetic isotope effects : Compare reaction rates using deuterated piperazine to identify rate-determining steps .
  • Trapping intermediates : Use ESI-MS to detect sulfonyl chloride intermediates during coupling .
  • Stereochemical analysis : X-ray crystallography confirms spatial arrangement post-coupling (see for analogous structures) .

Advanced: How does crystallography resolve ambiguities in the nitro group’s orientation?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., O-N-O ~125°) and torsional strain between nitro and sulfonyl groups .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O contacts) influencing crystal packing .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Light sensitivity : Nitro groups degrade under UV; store in amber vials at -20°C .
  • Hydrolysis : Sulfonyl bonds hydrolyze in acidic conditions; use desiccants and inert atmospheres .

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